1-(2-methoxyphenyl)-4-[(1-naphthyloxy)acetyl]piperazine
Overview
Description
1-(2-methoxyphenyl)-4-[(1-naphthyloxy)acetyl]piperazine, also known as MNPA, is a chemical compound that belongs to the piperazine class of drugs. It is a potent and selective serotonin receptor agonist, which means that it is capable of activating specific types of serotonin receptors in the brain and other parts of the body. MNPA has been the subject of extensive scientific research due to its potential therapeutic applications in various medical conditions.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-4-[(1-naphthyloxy)acetyl]piperazine involves its binding to specific serotonin receptors in the brain and other parts of the body. 1-(2-methoxyphenyl)-4-[(1-naphthyloxy)acetyl]piperazine has a high affinity for the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, emotion, and cognition. 1-(2-methoxyphenyl)-4-[(1-naphthyloxy)acetyl]piperazine has also been shown to have an agonistic effect on the 5-HT7 receptor, which is involved in the regulation of sleep and wakefulness.
Biochemical and Physiological Effects:
1-(2-methoxyphenyl)-4-[(1-naphthyloxy)acetyl]piperazine has been shown to have several biochemical and physiological effects in animal models and human studies. Studies have shown that 1-(2-methoxyphenyl)-4-[(1-naphthyloxy)acetyl]piperazine increases the release of serotonin in the brain, which can lead to an improvement in mood and a decrease in anxiety and depression. 1-(2-methoxyphenyl)-4-[(1-naphthyloxy)acetyl]piperazine has also been shown to have an effect on the levels of other neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood and emotion.
Advantages and Limitations for Lab Experiments
1-(2-methoxyphenyl)-4-[(1-naphthyloxy)acetyl]piperazine has several advantages for use in lab experiments, including its high potency and selectivity for specific serotonin receptors. 1-(2-methoxyphenyl)-4-[(1-naphthyloxy)acetyl]piperazine is also relatively easy to synthesize and has a high degree of purity. However, 1-(2-methoxyphenyl)-4-[(1-naphthyloxy)acetyl]piperazine also has limitations, including its high cost and the need for specialized equipment and expertise to handle and analyze the compound.
Future Directions
There are several future directions for research on 1-(2-methoxyphenyl)-4-[(1-naphthyloxy)acetyl]piperazine, including its potential therapeutic applications in various medical conditions such as depression, anxiety, and neurodegenerative diseases. Further studies are needed to elucidate the mechanism of action of 1-(2-methoxyphenyl)-4-[(1-naphthyloxy)acetyl]piperazine and its effects on other neurotransmitter systems. Additionally, studies are needed to investigate the long-term effects and safety of 1-(2-methoxyphenyl)-4-[(1-naphthyloxy)acetyl]piperazine in humans. Overall, 1-(2-methoxyphenyl)-4-[(1-naphthyloxy)acetyl]piperazine has the potential to be a valuable tool for understanding the role of serotonin receptors in the regulation of mood, emotion, and cognition.
Scientific Research Applications
1-(2-methoxyphenyl)-4-[(1-naphthyloxy)acetyl]piperazine has been extensively studied for its potential therapeutic applications in various medical conditions, including depression, anxiety, and schizophrenia. Studies have shown that 1-(2-methoxyphenyl)-4-[(1-naphthyloxy)acetyl]piperazine has a high affinity for specific serotonin receptors, which are involved in the regulation of mood, emotion, and cognition. 1-(2-methoxyphenyl)-4-[(1-naphthyloxy)acetyl]piperazine has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's.
properties
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-naphthalen-1-yloxyethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-27-22-11-5-4-10-20(22)24-13-15-25(16-14-24)23(26)17-28-21-12-6-8-18-7-2-3-9-19(18)21/h2-12H,13-17H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAAZSUYRDQJMJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)COC3=CC=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-(naphthalen-1-yloxy)ethanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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